1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone
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Overview
Description
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone can be synthesized through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of light-emitting materials for OLED devices
Mechanism of Action
The mechanism of action of 1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, affecting various signaling pathways. This inhibition can lead to therapeutic effects in conditions like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine structure and exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
Pyrazolo[1,5-a]pyrimidines: These are purine analogues with significant pharmaceutical interest due to their antitrypanosomal activity.
Uniqueness
1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone is unique due to its specific structure and the presence of an amino group, which allows for diverse chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
1-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone |
InChI |
InChI=1S/C8H8N4O/c1-5(13)6-2-3-7-10-8(9)11-12(7)4-6/h2-4H,1H3,(H2,9,11) |
InChI Key |
ONGSEUTZIUMWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C(=NC(=N2)N)C=C1 |
Origin of Product |
United States |
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